6-(1,3-Benzodioxol-5-yl)pyridazin-3-ol
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Overview
Description
6-(1,3-Benzodioxol-5-yl)pyridazin-3-ol is a chemical compound with the molecular formula C11H8N2O3 and a molecular weight of 216.19 g/mol It is characterized by the presence of a benzodioxole group attached to a pyridazinol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzodioxol-5-yl)pyridazin-3-ol typically involves the reaction of 1,3-benzodioxole with pyridazine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 1,3-benzodioxole is reacted with a pyridazine derivative in the presence of a palladium catalyst and a base such as cesium carbonate . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzodioxol-5-yl)pyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole or pyridazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(1,3-Benzodioxol-5-yl)pyridazin-3-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties and as a scaffold for drug development.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-(1,3-Benzodioxol-5-yl)pyridazin-3-ol involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(1,3-Benzodioxol-5-yl)-2-pyridinecarbaldehyde: Similar in structure but with an aldehyde group instead of a hydroxyl group.
1-(1,3-Benzodioxol-5-yl)-3-pyridazinone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
6-(1,3-Benzodioxol-5-yl)pyridazin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for hydrogen bonding and increased solubility in water, which can be advantageous in certain applications .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-4-2-8(12-13-11)7-1-3-9-10(5-7)16-6-15-9/h1-5H,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNPSJYNWCVENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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